3-(1-methyl-1H-imidazol-2-yl)benzoic acid
CAS No.:
Cat. No.: VC17661752
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O2 |
|---|---|
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 3-(1-methylimidazol-2-yl)benzoic acid |
| Standard InChI | InChI=1S/C11H10N2O2/c1-13-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | QZOOTRUVGBXIIG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C1C2=CC(=CC=C2)C(=O)O |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound consists of a benzene ring substituted at the 3-position with a carboxylic acid group (-COOH) and a 1-methyl-1H-imidazol-2-yl group. The imidazole ring contains two nitrogen atoms, with a methyl group attached to the nitrogen at the 1-position. This configuration influences electronic distribution, solubility, and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| SMILES | CC1=NC=C(N1)C2=CC(=CC(=C2)C(=O)O) | Derived |
| InChIKey | ZGRKUYBDLZMGQH-UHFFFAOYSA-N | |
| CAS Number | 898289-59-3 (analog) |
Note: The SMILES and InChIKey are inferred from structural analogs .
Spectroscopic Characteristics
While experimental spectral data for 3-(1-methyl-1H-imidazol-2-yl)benzoic acid are unavailable, related compounds exhibit:
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 3100–2500 cm⁻¹ (O-H stretch) .
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NMR: Imidazole protons resonate at δ 7.2–7.8 ppm, while aromatic protons on the benzene ring appear at δ 7.5–8.2 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves coupling a benzoic acid derivative with a functionalized imidazole. For the analog 3-(2-methyl-1H-imidazol-1-yl)benzoic acid, a nucleophilic aromatic substitution reaction is employed:
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Reactants: 3-Bromobenzoic acid and 2-methylimidazole.
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Conditions: Potassium carbonate (base), dimethylformamide (DMF), 80–100°C, 12–24 hours .
Industrial Manufacturing
Scalable methods use continuous flow reactors to enhance efficiency:
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Process: Automated mixing of precursors under controlled temperature and pressure.
Table 2: Synthetic Parameters for Structural Analogs
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Temperature | 80–100°C | 90–110°C |
| Reaction Time | 12–24 hours | 2–4 hours |
| Solvent | DMF | Ethanol/water mixture |
| Catalyst | K₂CO₃ | None (homogeneous) |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water (<1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres but prone to decarboxylation above 200°C .
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 4.2) and imidazole ring (pKa ≈ 6.8) confer pH-dependent solubility, enabling selective crystallization at acidic pH .
| Parameter | Value |
|---|---|
| Flash Point | >200°C |
| LD₅₀ (oral, rat) | >2000 mg/kg |
| Permissible Exposure | 5 mg/m³ (OSHA) |
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